molecular formula C32H29N3O8S B421800 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 5668-65-5

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421800
CAS No.: 5668-65-5
M. Wt: 615.7g/mol
InChI Key: OPCJDXIGWJTKLE-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the various substituents through a series of condensation, alkylation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

CAS No.

5668-65-5

Molecular Formula

C32H29N3O8S

Molecular Weight

615.7g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H29N3O8S/c1-5-42-31(37)28-19(2)33-32-34(29(28)22-11-14-25(40-3)26(17-22)41-4)30(36)27(44-32)16-21-7-6-8-24(15-21)43-18-20-9-12-23(13-10-20)35(38)39/h6-17,29H,5,18H2,1-4H3/b27-16-

InChI Key

OPCJDXIGWJTKLE-YUMHPJSZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C

Origin of Product

United States

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